RuBi-5-HT

Description

Molecular Composition

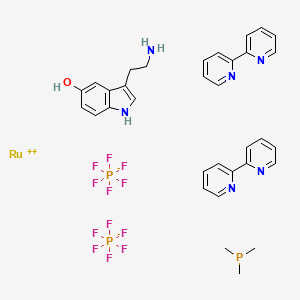

- Formula : $$ \text{C}{33}\text{H}{37}\text{F}{12}\text{N}{6}\text{O}\text{P}_{3}\text{Ru} $$

- Molecular weight : 955.66 g/mol

- Structure : A ruthenium(II) center coordinates with:

The compound’s visible-light sensitivity stems from its metal-to-ligand charge transfer (MLCT) band at 447 nm, enabling photoactivation without ultraviolet (UV) light .

Historical Context and Development

This compound emerged from advancements in caged neurotransmitter technology , which aims to achieve spatiotemporal control over neuromodulation. Key milestones include:

Early Caged Neurotransmitters

- 1980s–1990s : UV-sensitive "caging" groups (e.g., nitrobenzyl derivatives) were used to inertly bind neurotransmitters like glutamate. However, UV light caused cellular damage and poor tissue penetration .

- 2000s : Ruthenium bipyridine complexes gained attention for visible-light activation . Zayat et al. (2006) demonstrated that Ru(II)-bipyridine complexes could cage amines like dopamine and serotonin via labile Ru–N bonds .

Development of this compound

- 2017 : Cabrera et al. optimized the ruthenium-serotonin complex to create this compound, which releases serotonin upon 450 nm irradiation . This innovation addressed critical limitations:

Core Research Motivations

This compound was developed to address three central challenges in neurobiology and pharmacology:

Spatiotemporal Precision in Serotonin Signaling

Serotonin modulates diverse physiological processes, including mood, cognition, and gastrointestinal function, through 14 receptor subtypes . Traditional pharmacological methods (e.g., bath application) lack spatial and temporal resolution. This compound enables:

Properties

Molecular Formula |

C₃₃H₃₇F₁₂N₆OP₃Ru |

|---|---|

Molecular Weight |

955.66 |

Synonyms |

(Bis(2,2’-Bipyridine-N,N’)trimethylphosphine)-5-hydroxytryptamine ruthenium(2+) dihexafluorophosphate complex |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

-

Synaptic Plasticity

- Mechanisms of Action : RuBi-5-HT has been shown to induce structural long-term potentiation (sLTP) at individual excitatory synapses. In studies, targeted uncaging of this compound resulted in significant enlargement of dendritic spines, indicating enhanced synaptic strength and stability . This suggests that serotonin can directly influence synaptic maturation independent of glutamatergic activity.

- Case Study : In an experiment involving layer 2/3 pyramidal neurons in the prefrontal cortex, neurons stimulated with this compound exhibited a 79% survival rate for newly formed spines compared to 55% for control spines, demonstrating the compound's role in promoting spine stability and enhancing synaptic plasticity .

-

Modulation of Neuronal Excitability

- Electrophysiological Effects : Research has demonstrated that uncaging this compound can modulate the firing rates of different classes of pyramidal neurons. For instance, initial reductions in firing rate were observed followed by delayed increases, indicating complex interactions between different serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2A) in regulating neuronal excitability .

- Experimental Findings : In controlled experiments, blocking specific serotonin receptors altered the expected firing patterns, confirming that the effects observed were indeed due to serotonin release from this compound .

-

Therapeutic Implications

- Potential for Neurological Disorders : Given serotonin's involvement in various psychiatric conditions, this compound may serve as a valuable tool for developing therapies targeting serotonin signaling pathways. Its ability to precisely control serotonin release could lead to novel treatments for conditions like depression and anxiety disorders.

- Research Directions : Future studies may focus on using this compound in animal models of psychiatric disorders to assess its therapeutic efficacy and explore its potential role in enhancing cognitive functions through targeted modulation of serotonergic signaling.

Data Tables

Preparation Methods

UV-Vis Absorption Spectroscopy

RuBi-5-HT exhibits a metal-to-ligand charge transfer (MLCT) band centered at 447 nm (ε = 6,718 M⁻¹cm⁻¹), enabling activation by visible light. This contrasts with earlier caged serotonins requiring ultraviolet light, which poses phototoxicity risks.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, D₂O) data confirm serotonin coordination to the ruthenium center:

-

Aromatic Protons : Multiplets at δ 8.78–6.21 ppm correspond to bipyridine and indole moieties.

-

Aliphatic Chain : Triplets at δ 3.57 (CH₂NH) and δ 2.65 (CH₂CH₂NH) verify the intact ethylamine sidechain of serotonin.

Mass Spectrometry

High-resolution ESI-MS ([M]²⁺) gives m/z = 368.32 (calculated 368.31), consistent with the molecular formula.

Photochemical Uncaging Mechanism

Light-Dependent Serotonin Release

This compound undergoes ligand photolysis upon irradiation with 450 nm light (or two-photon excitation at 810 nm), releasing free serotonin and generating [Ru(bpy)₂(PMe₃)(H₂O)]²⁺. The reaction follows first-order kinetics with a photolysis quantum yield (Φu) of 0.24 at 447 nm.

Table 2: Photolysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Activation Wavelength | 447 nm (1P), 810 nm (2P) | |

| Quantum Yield (Φu) | 0.24 | |

| Decay Half-Life (τ₁/₂) | 5.4 ± 0.9 ms | |

| Serotonin Release Yield | >95% |

Functional Validation in Neurobiological Systems

Precision in Serotonergic Circuit Mapping

In cortical slice cultures, focal uncaging of this compound (10 ms pulse at 810 nm) induces rapid serotonin receptor activation (τ₀ₙ < 10 ms), enabling subcellular-resolution mapping of 5-HT3A receptors. This contrasts with bath application, which causes diffuse activation and receptor desensitization.

Comparison to Alternative Caging Strategies

This compound outperforms nitroindoline- and coumarin-based cages in two key metrics:

-

Temporal Precision : 100–1,000× faster serotonin release than BHQ-caged 5-HT (τ₀ₙ = 500 ms).

-

Spatial Resolution : Two-photon uncaging confines serotonin release to <1 μm³ volumes, critical for studying dendritic signaling.

Industrial-Scale Production and Patent Landscape

Q & A

Q. What criteria determine inclusion/exclusion of this compound data in meta-analyses?

- Methodological Answer : Inclusion criteria should specify photolysis parameters, model systems, and quantification methods (e.g., HPLC vs. fluorometry). Sensitivity analyses must assess heterogeneity, and PRISMA guidelines should govern reporting transparency .

Cross-Disciplinary Applications

Q. Can this compound be adapted for non-neuronal systems (e.g., gut microbiota or plant signaling studies)?

Q. How does this compound compare to newer caged neurotransmitters (e.g., RuBi-GABA) in precision and toxicity?

- Methodological Answer : Comparative studies should quantify uncaging efficiency (e.g., quantum yield) and cytotoxicity via lactate dehydrogenase (LDH) assays. Systematic reviews of published toxicity data across cell lines provide benchmark values .

Reproducibility and Open Science

Q. What minimal datasets must accompany publications using this compound to ensure reproducibility?

- Methodological Answer : Essential data include synthetic protocols (with QC metrics), uncaging parameters (wavelength, intensity), raw imaging/electrophysiology traces, and statistical code. FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.